ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base.
Cyclization Reactions: Formation of the pyrrole ring through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its biological activity and potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Cellular Pathways: Influence on cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **ETHYL (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
ETHYL (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
ethyl (4Z)-4-[(4-fluorophenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c1-4-27-22(26)20-15(3)24(18-11-5-14(2)6-12-18)21(25)19(20)13-16-7-9-17(23)10-8-16/h5-13H,4H2,1-3H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRLRYFTQOPLQS-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)F)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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